![molecular formula C14H12N4O B1415291 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-41-8](/img/structure/B1415291.png)
4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
“4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a chemical compound with the CAS Number: 1105197-41-8 . It has a molecular weight of 252.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one . The InChI code for this compound is 1S/C14H12N4O/c19-14-13-11 (12 (16-17-14)9-6-7-9)8-15-18 (13)10-4-2-1-3-5-10/h1-5,8,16H,6-7H2, (H,17,19) .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in its physical form .Scientific Research Applications
Synthesis and Derivative Formation
The compound has been involved in the synthesis of new 1H-pyrazole, pyridazin-3(2H)-one, and oxazin-4-one derivatives, demonstrating the versatility of pyrazolo[3,4-d]pyridazine frameworks in creating heterocyclic compounds with potential biological activities. These syntheses involve reactions of related furandiones and phenylhydrazine, showcasing the compound's utility in constructing complex molecular architectures (Akbas & Aslanoğlu, 2006).
Another study highlights the novel and convenient one-pot strategy for the regioselective synthesis of new derivatives involving the pyrazolo[3,4-c]pyridazin framework. This methodology emphasizes the compound's role in facilitating efficient and selective synthetic routes, contributing to the field of medicinal chemistry and drug design (Rimaz et al., 2017).
Chemical Reactions and Properties
Research on the directed regiospecificity of 1,3-dipolar cycloaddition reactions involving pyridazin-3(2H)-ones has shed light on the chemical behavior of compounds within the pyrazolo[3,4-d]pyridazine class. These studies provide insights into the regioselective formation of derivatives, which is crucial for designing compounds with desired chemical and biological properties (Jelen et al., 1991).
The exploration of reactions between cyclic oxalyl compounds and hydrazines or hydrazones has led to the synthesis of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives, further highlighting the compound's utility in creating diverse heterocyclic structures with potential for pharmacological applications (Şener et al., 2002).
Application in Dye Synthesis
- The compound has found application in the synthesis of disperse dyes derived from pyrazolo[3,4-c]pyridazine derivatives. These dyes exhibit a range of hues from orange-yellow to orange-red when applied to polyester fibers, demonstrating the compound's potential in the field of materials science and textile engineering (Deeb et al., 2014).
properties
IUPAC Name |
4-cyclopropyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14-13-11(12(16-17-14)9-6-7-9)8-15-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFNKCFWONBAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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